Germin
Description
Structure
2D Structure
Properties
CAS No. |
508-65-6 |
|---|---|
Molecular Formula |
C27H43NO8 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol |
InChI |
InChI=1S/C27H43NO8/c1-12-4-5-17-24(3,33)19-13(11-28(17)10-12)14-9-25-21(26(14,34)22(32)20(19)31)15(29)8-16-23(25,2)7-6-18(30)27(16,35)36-25/h12-22,29-35H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17-,18-,19+,20+,21+,22-,23-,24+,25+,26-,27+/m0/s1 |
InChI Key |
RNPABQVCNAUEIY-YFHOBTAISA-N |
SMILES |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(CC7C5(CCC(C7(O6)O)O)C)O)(C)O |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)[C@@H](C[C@H]7[C@@]5(CC[C@@H]([C@@]7(O6)O)O)C)O)(C)O |
Canonical SMILES |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(CC7C5(CCC(C7(O6)O)O)C)O)(C)O |
Pictograms |
Irritant |
Synonyms |
germin Nectarin I protein, Nicotiana Nectarin I protein, tobacco |
Origin of Product |
United States |
Structural Biology of Germin and Germin Like Proteins
Classification within the Cupin Superfamily
Germin and this compound-Like Proteins are archetypal members of the functionally diverse cupin superfamily. tandfonline.comresearchgate.net This classification is based on a conserved tertiary structure rather than extensive primary sequence similarity. tandfonline.com The cupin superfamily is named for its characteristic β-barrel fold, reminiscent of a small barrel or "cupa" in Latin. wikipedia.orgnih.gov Members of this superfamily are found across all domains of life and perform a vast array of functions, with GLPs being particularly widespread throughout the plant kingdom, including in monocots, dicots, and gymnosperms. frontiersin.org
Conserved Cupin Domain Architecture
The defining feature of this compound and GLPs is the presence of at least one conserved cupin domain (Pfam accession PF00190). frontiersin.orgmdpi.com These proteins are classified as monocupins, containing a single cupin_1 domain. nih.gov This domain is essential for the function of GLPs, providing the structural scaffold for enzymatic activities and metal ion binding at the C-terminus. nih.govresearchgate.net The remarkable stability of these proteins against heat, detergents, extreme pH, and proteases is attributed to this robust domain architecture. researchgate.netwikipedia.org
β-Barrel Core Structure
The core of the cupin domain is a β-barrel structure, often described as a "jellyroll" fold. wikipedia.orgfrontiersin.org This structure is composed of antiparallel β-sheets that form a barrel shape. researchgate.netnih.gov Specifically, the monomer structure consists of a jellyroll β-barrel domain followed by a C-terminal domain that includes three α-helices. researchgate.net This β-barrel core is a hallmark of all this compound and GLP family members and is fundamental to their structural integrity and function. researchgate.netniscpr.res.in
Conserved Sequence Motifs and Signature Sequences
Additionally, two other conserved motifs are characteristic of this protein family. frontiersin.orgresearchgate.net These motifs, often designated as Box A, B, and C, contain conserved histidine and glutamate (B1630785) residues that are involved in binding metal ions, which are often crucial for the protein's enzymatic activity. researchgate.netresearchgate.net
Table 1: Conserved Motifs in this compound and this compound-Like Proteins
| Motif Name | Consensus Sequence/Key Residues | Putative Function |
| GER Box | GxxxxHxHPxAxEh | Fundamental signature of GLPs |
| This compound Box A, B, C | Contain conserved Histidine (H) and Glutamate (E) residues | Metal ion binding |
| Motif 1 | G(x)5HxH(x)3,4E(x)6G | Part of the classic jellyroll β-barrel structure |
| Motif 2 | G(x)5PxG(x)2H(x)3N | Part of the classic jellyroll β-barrel structure |
Oligomeric State and Assembly Mechanisms
Germins and many GLPs are known to exist as stable oligomers, which contributes to their high resistance to denaturation. researchgate.net The most common quaternary structure is a homohexamer, a complex of six identical monomer subunits. nih.govebi.ac.ukacs.org Crystallographic studies of barley this compound have revealed that this stable hexamer is assembled as a "trimer of dimers". frontiersin.org This intricate assembly results in an exceptionally high burial of the monomer surface area, which explains the oligomer's remarkable resistance to proteases and heat. researchgate.net
However, not all GLPs conform to this hexameric state. Research on Arabidopsis thaliana has shown that while some GLPs like AtGER2 and AtGER3 are oligomeric, AtGER1 appears to exist as a monomer. researchgate.net This suggests that the oligomeric state can vary among different members of the GLP family, potentially reflecting their diverse functional roles.
Subcellular Localization and Compartmentalization Research
The function of a protein is intrinsically linked to its location within the cell. Germins and GLPs are consistently found to be associated with the cell wall and the extracellular matrix (ECM). nih.govniscpr.res.inebi.ac.ukresearchgate.net Many members possess an N-terminal signal peptide that directs the protein for secretion out of the cell. researchgate.net
However, predictive studies and experimental evidence suggest a broader range of localizations. Genome-wide analyses in species like peanut (Arachis hypogea) and rapeseed (Brassica napus) have predicted that GLPs can be found in various cellular compartments. frontiersin.orgnih.gov These include the plasma membrane, cytoplasm, chloroplasts, mitochondria, and even the nucleus. frontiersin.org This wide distribution pattern implies that GLPs may participate in a more extensive range of cellular processes than previously understood.
Table 2: Predicted Subcellular Localization of this compound-Like Proteins in Various Plant Species
| Cellular Compartment | Evidence/Prediction | Species Studied |
| Extracellular Matrix / Cell Wall | Strong experimental evidence | Wheat, Arabidopsis, and others |
| Extracellular Space | Predicted as a primary location | Peanut, Rapeseed, Zea mays |
| Chloroplast | Predicted as a primary location | Rapeseed, Peanut |
| Cytoplasm | Predicted | Zea mays, Peanut |
| Plasma Membrane | Predicted | Peanut |
| Nucleus | Predicted | Peanut |
| Mitochondria | Predicted | Peanut |
Post-Translational Modifications and Their Structural Implications
Post-translational modifications (PTMs) are crucial for regulating protein structure, localization, and activity. frontiersin.orgnih.gov Germins and GLPs are glycoproteins, meaning they undergo glycosylation, a key PTM. nih.govacs.org
N-glycosylation is a well-documented PTM in this protein family. nih.govresearchgate.net Wheat this compound, for example, exists as two isoforms (G and G') which differ in the structure of their N-glycan moieties. researchgate.net The G isoform has a typical complex-type glycan, while the G' isoform has a paucimannosidic-type N-glycan. researchgate.net These different glycan structures can influence protein folding, stability, and interaction with other molecules in the extracellular matrix or within intracellular compartments. researchgate.net
In addition to glycosylation, in-silico analyses have predicted other potential PTMs, such as phosphorylation. nih.gov Phosphorylation is a reversible modification that is a key mechanism for regulating signal transduction and protein activity. nih.gov While experimental evidence for phosphorylation in GLPs is still emerging, its prediction suggests another layer of functional regulation for this versatile protein family. These modifications significantly increase the functional diversity of the proteome, allowing a single gene to produce multiple protein variants with distinct roles. frontiersin.org
Enzymatic Activities and Biochemical Functions of Germin and Glps
Oxalate (B1200264) Oxidase (OxO) Activity
Oxalate oxidase (EC 1.2.3.4) activity is a defining characteristic of true germins, particularly in cereals niscpr.res.inreading.ac.ukmdpi.comnih.gov. This manganese-dependent enzyme plays a crucial role in plant development and defense by catalyzing the oxidative breakdown of oxalate, leading to the generation of hydrogen peroxide niscpr.res.inmdpi.com.
Germin, acting as an oxalate oxidase, specifically catalyzes the oxygen-dependent degradation of oxalate. The reaction involves the oxidation of one mole of oxalate, producing two moles of carbon dioxide (CO₂) and one mole of hydrogen peroxide (H₂O₂) mdpi.comjmbfs.org. This generated H₂O₂ is then utilized in various peroxidase-mediated reactions, such as lignification and the cross-linking of cell wall components, which are essential for cell wall expansion and terminal cellular differentiation niscpr.res.in.
Table 1: Oxalate Oxidase Reaction Summary
| Substrate | Enzyme | Products |
| Oxalate | This compound (OxO) | Carbon Dioxide (CO₂), Hydrogen Peroxide (H₂O₂) |
Oxalate oxidase activity in germins is critically dependent on the presence of manganese (Mn) ions nih.govmdpi.comjmbfs.orgresearchgate.net. The enzyme is a metalloprotein, and the binding of a single manganese atom per this compound monomer is essential for its catalytic function nih.govresearchgate.net. Crystallographic studies of barley oxalate oxidase (HvOXO) have revealed that the manganese ion is coordinated by three histidine residues and one glutamate (B1630785) residue, derived from conserved cupin sequence motifs, along with two adjacent water molecules, forming an octahedral metal complex nih.govmdpi.com. This manganese binding site is structurally similar to that found in manganese superoxide (B77818) dismutase (MnSOD) nih.gov.
Superoxide Dismutase (SOD) Activity
Beyond oxalate oxidase, some germins and GLPs also exhibit superoxide dismutase (SOD, EC 1.15.1.1) activity reading.ac.ukmdpi.comnih.govresearchgate.net. This activity is crucial for mitigating oxidative stress by dismutating harmful superoxide radicals.
As a superoxide dismutase, this compound catalyzes the dismutation of superoxide radicals (O₂⁻) into less harmful products: hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) mdpi.comaccscience.com. This enzymatic conversion is a vital defense mechanism against reactive oxygen species, protecting plants from oxidative damage caused by various environmental stresses reading.ac.ukmdpi.commdpi.com. The ability of this compound to also possess SOD activity, in addition to OxO activity, suggests its dual role in generating and scavenging H₂O₂, highlighting its importance in plant defense against extracellular superoxide radicals nih.gov.
Table 2: Superoxide Dismutase Reaction Summary
| Substrate | Enzyme | Products |
| Superoxide Radicals (O₂⁻) | This compound (SOD) | Hydrogen Peroxide (H₂O₂), Oxygen (O₂) |
SOD-active this compound-like proteins have been identified and characterized in various plant species. For instance, overexpression of sunflower HaGLP1 in Arabidopsis has been shown to enhance resistance to fungal pathogens by promoting reactive oxygen species accumulation mdpi.com. Similarly, Craterostigma plantagineum CpGLP1, induced by dehydration and abscisic acid (ABA), exhibits SOD activity and is involved in ROS metabolism and dehydration-related cell wall folding during desiccation mdpi.com. These findings underscore the diverse roles of SOD-active GLPs in stress response and cellular processes.
Other Reported Enzymatic Activities
In addition to oxalate oxidase and superoxide dismutase activities, several other enzymatic functions have been associated with germins and GLPs, showcasing their biochemical versatility within the cupin superfamily reading.ac.uknih.gov.
These include:
ADP glucose pyrophosphatase/phosphodiesterase (AGPPase, EC 3.1.4.1) : This activity has been demonstrated in certain barley GLPs reading.ac.ukmdpi.comnih.gov.
Polyphenol Oxidase (PPO) : Some GLPs have been reported to possess polyphenol oxidase activity mdpi.comresearchgate.netnih.govscielo.br.
Cysteine Peptidase : Certain GLPs have been shown to exhibit cysteine peptidase activity scielo.br.
These diverse enzymatic functions highlight the multifaceted roles of germins and GLPs in various physiological processes, including secondary metabolite production and stress responses in plants scielo.brnih.gov.
Molecular Mechanisms of Catalysis and Enzyme Function
Mechanistic Studies of Oxalate (B1200264) Oxidase (OxO)
The defining enzymatic function of true germins is the manganese-dependent oxidation of oxalate into carbon dioxide and hydrogen peroxide. tubitak.gov.trwikipedia.org This reaction is crucial for plant development and defense. acs.org Understanding the mechanism of this catalysis requires a detailed examination of the enzyme's active site and the complex sequence of events during the reaction.
Active Site Analysis and Ligand Coordination
The catalytic activity of oxalate oxidase is centered around a single manganese ion (Mn) per subunit, located in the active site. nih.govacs.org X-ray crystallography has revealed that this Mn(II) ion is coordinated by three histidine (His) residues and one glutamate (B1630785) (Glu) residue, which are conserved within the cupin sequence motifs. nih.gov Computational models used to study the reaction mechanism often represent this active site as a manganese ion with three imidazoles (modeling histidine) and one acetate (modeling glutamate) as its primary ligands. acs.orgnih.govacs.org This specific coordination environment is crucial for binding the substrates—oxalate and dioxygen—and facilitating the subsequent redox chemistry.
Reaction Pathway Elucidation and Intermediate Characterization
The catalytic cycle of oxalate oxidase involves a multi-step process that couples the two-electron oxidation of oxalate with the two-electron reduction of dioxygen. nih.gov While several mechanisms have been proposed, computational and experimental studies support a pathway involving radical intermediates. kennesaw.edu
A widely supported mechanism suggests the following sequence:
Substrate Binding : The singly protonated form of oxalate binds to the Mn(II) in the active site. acs.org The enzyme-substrate complex can exist in two conformations: one with a bidentate oxalate and a 6-coordinate manganese, and another with a monodentate oxalate leaving the Mn(II) site coordinatively unsaturated. nih.govacs.orgresearchgate.net
Dioxygen Reaction : The species with the unsaturated Mn(II) site reacts with dioxygen. nih.govacs.org
Intermediate Formation : This reaction, which is the rate-limiting step, leads to the cleavage of the oxalate C-C bond, yielding the first molecule of CO2. acs.org A reactive intermediate is formed in which a high-spin Mn(III) is coordinated by a hydroperoxoanion (HOO-) and a formyl radical anion. acs.orgnih.govacs.org
Electron Transfer : A rapid spin transition from a quartet to a sextet state allows an electron to be transferred from the formyl radical anion to the Mn(III) center. nih.govacs.org
Product Release : The final step involves the protonation of the resulting species and the release of the products: a second molecule of CO2 and hydrogen peroxide (H2O2). nih.govacs.org
EPR spin-trapping experiments have provided evidence for the existence of an oxalate-derived radical species during the reaction, which supports the formation of intermediates like the formyl radical. kennesaw.edu
Proton Transfer Mechanisms in Germin Catalysis
Proton transfer is a critical component of the oxalate oxidase mechanism, facilitating the key bond-breaking and bond-forming steps. nih.govyoutube.comyoutube.com Computational studies indicate that a first-shell glutamate residue (specifically Glu95 in some models) plays a pivotal role. acs.org This glutamate residue can act as a shuttle, mediating the transfer of a proton from the oxalate monoanion substrate to the dioxygen molecule. acs.org This proton transfer event is thought to trigger the cleavage of the carbon-carbon bond in oxalate and is coupled with electron transfer from both the oxalate and the manganese ion to dioxygen. acs.org The efficiency of this proton relay system is fundamental to the enzyme's catalytic power.
Computational and Theoretical Approaches to OxO Mechanism
Computational chemistry, particularly hybrid density functional theory (DFT) methods like B3LYP, has been instrumental in elucidating the intricacies of the OxO reaction mechanism. acs.orgnih.govresearchgate.net These theoretical studies allow researchers to model the active site and map the potential energy surfaces for the reaction, providing insights that are difficult to obtain experimentally.
Key findings from these computational approaches include:
Confirmation of Substrate State : Calculations support experimental observations that the singly protonated form of oxalate is the reactive species. acs.org
Enzyme-Substrate Conformations : Modeling has shown that the enzyme-oxalate complex can adopt at least two key conformations: a 6-coordinate Mn with bidentate oxalate and a coordinatively unsaturated Mn with monodentate oxalate, with the latter being the one that reacts with O2. nih.govacs.orgresearchgate.net
Energy Barrier Calculation : Theoretical models have calculated the energy barriers for different potential reaction pathways, helping to identify the most likely mechanism. For instance, the pathway involving the glutamate-mediated proton transfer was found to have a lower energy barrier compared to a direct hydrogen atom transfer. acs.org
Spin State Transitions : These studies have highlighted the importance of spin transitions (from quartet to sextet state) for the fast electron transfer from the intermediate radical to the Mn(III) center, which is necessary to complete the catalytic cycle. nih.govacs.org
Mechanistic Insights into Superoxide (B77818) Dismutase Activity of this compound-Like Proteins
While true germins catalyze oxalate oxidation, many related this compound-like proteins (GLPs) lack this ability and instead exhibit superoxide dismutase (SOD) activity. nih.govnih.govnih.gov This function involves catalyzing the dismutation of the superoxide radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2).
The SOD activity in GLPs is also typically dependent on a manganese cofactor, and these proteins are classified as Mn-SODs. researchgate.net For example, a GLP from the moss Barbula unguiculata and the PsGER1 protein from pea nodules have been shown to be Mn-SODs with no detectable oxalate oxidase activity. nih.govresearchgate.net Similarly, the GLP4 protein in wheat and barley demonstrates SOD activity and contributes to pathogen resistance. nih.gov Interestingly, the two enzymatic activities—oxalate oxidase and superoxide dismutase—appear to be mutually exclusive within the this compound family. oup.com Transient expression of wheat this compound shows OxO but not SOD activity, whereas expression of the pea GLP PsGER1 shows SOD activity but not OxO activity. nih.govresearchgate.net The precise structural and mechanistic determinants that divert a this compound-like protein scaffold to one activity over the other remain an active area of investigation.
Role of Specific Amino Acid Residues in Catalysis and Substrate Binding
The function of this compound and GLPs is dictated by the specific arrangement and chemical properties of amino acid residues within the active site. ijarsct.co.in These residues are responsible for coordinating the metal cofactor, binding the substrate, and directly participating in the catalytic reaction. nih.gov
In oxalate oxidase, the following residues are of paramount importance:
Manganese-Coordinating Residues : As established by X-ray crystallography, three histidine residues and one glutamate residue form the primary coordination sphere of the catalytic Mn(II) ion. nih.gov These residues, arising from conserved cupin motifs, anchor the metal ion in the correct position to interact with substrates.
Proton-Shuttling Residue : A glutamate residue not only coordinates the manganese but is also proposed to act as a crucial proton shuttle, transferring a proton from oxalate to dioxygen to initiate C-C bond cleavage. acs.org
Substrate Positioning and Specificity Residues : The architecture of the active site cleft, formed by various amino acid residues, ensures the correct positioning of the oxalate substrate for catalysis. ijarsct.co.in Mutagenesis studies on related enzymes have shown that residues in the "lid" region of the active site can determine reaction specificity, suggesting that similar principles apply to germins. researchgate.net For example, studies on a bicupin oxalate oxidase showed that mutating an aspartic acid residue (D241A) significantly impacted the enzyme's catalytic efficiency, confirming its mechanistic importance. researchgate.net
The specific roles of these and other residues are summarized in the table below.
| Residue Type | Specific Role in Oxalate Oxidase | References |
| Histidine (3 residues) | Coordinate the active site Mn(II) ion. | nih.gov |
| Glutamate (1 residue) | Coordinates the Mn(II) ion and acts as a proton shuttle in catalysis. | nih.govacs.org |
| Aspartic Acid (e.g., D241) | Mechanistically significant for catalysis; mutation affects efficiency. | researchgate.net |
Genetics and Molecular Biology of Germin and Glp Gene Families
Transcriptional Regulation of Germin and GLP Gene Expression
Cis-Regulatory Elements and Promoter Region Analysis
The expression of this compound and GLP genes is intricately controlled by various cis-regulatory elements located within their promoter regions. These elements serve as binding sites for transcription factors, modulating gene expression in response to developmental cues and environmental stimuli wikipedia.orgwikipedia.orguni.lunih.govfishersci.atuni.lu.
Analysis of promoter regions has revealed a rich array of cis-elements responsive to:
Phytohormones: Elements responsive to hormones like auxin, abscisic acid (ABA), and salicylic (B10762653) acid (SA) are frequently found, indicating hormonal regulation of GLP gene expression fishersci.ieuni.lufishersci.cauni.lunih.gov. For example, the rice OsRGLP2 promoter showed responsiveness to 6-benzylaminopurine (B1666704) (a cytokinin) and was involved in auxin regulation in plum fruit GLPs uni.lu.
Growth and Development: Cis-elements related to specific growth stages and developmental processes are present, aligning with the diverse roles of GLPs throughout the plant life cycle fishersci.iewikipedia.org. The GCN4 cis-element, crucial for endosperm-specific expression, has been identified in some GLP genes wikipedia.org.
Defense and Stress Responses: Promoters of GLP genes often contain stress-related cis-elements such as W-BOX and ARE, which are activated under abiotic and biotic stress conditions wikipedia.orgmpg.dewikipedia.orgnih.gov. The TC-RICH cis-element also suggests involvement in stress responses wikipedia.org.
Detailed in silico analyses of GLP gene promoters, such as those for Oryza sativa GLP genes (e.g., OsGLP12-3, OsRGLP2), have identified numerous cis-acting regulatory elements with varied functions, distributed across both positive and negative strands and with distinct copy numbers and clustering patterns lipidmaps.orgwikipedia.orguni.lunih.govfishersci.at.
Table 2: Examples of Key Cis-Regulatory Elements and Their Associated Functions in GLP Promoters
| Cis-Regulatory Element | Associated Function(s) | Organism/Context | Reference |
| W-BOX | Stress response (abiotic/biotic) | Rice, Arabidopsis | wikipedia.org |
| ARE | Stress response (abiotic/biotic) | Rice, Arabidopsis | wikipedia.org |
| GCN4 | Endosperm-specific expression | Rice, Arabidopsis | wikipedia.org |
| TC-RICH | Stress response | Rice, Arabidopsis | wikipedia.org |
| AHBP (Arabidopsis Homeobox Protein) | Transcription factor binding, regulation of OsGLPs | Rice | fishersci.at |
| MYBL (MYB-like Proteins) | Transcription factor binding, regulation of OsGLPs | Rice | fishersci.at |
| VTBP (Vertebrate TATA-box-binding Protein) | Transcription factor binding, regulation of OsGLPs, constitutive expression | Rice | fishersci.at |
| TATA-box | Transcription initiation | Rice | nih.gov |
| CAAT-box | Transcription initiation | Rice | nih.gov |
| NAC elements | Biotic/abiotic stress signals | Rice | nih.gov |
| MYB binding site (MBS) | Drought stress response | Rice | wikipedia.org |
| GARE (Gibberellin Responsive Elements) | Plant growth, gibberellin signaling | Rice | lipidmaps.orgwikipedia.org |
| CATGTG, CACATG | Water stress response | Rice | lipidmaps.org |
Common transcription factor binding sites (TFBSs) identified in GLP promoters include those for Arabidopsis homeobox protein (AHBP), MYB-like proteins (MYBL), and vertebrate TATA-box-binding protein (VTBP), which are often abundant, common, and evolutionarily conserved fishersci.at. Furthermore, the combinatorial interaction of these elements forms cis-regulatory modules (e.g., VTBP_VTBP, MYBS_MYBS, AHBP_VTBP), which are crucial for the precise regulation of GLP genes fishersci.at. The presence and distribution of these elements provide significant insights into the functional roles and regulatory mechanisms of GLP genes under various conditions regulations.govuni.lunih.govfishersci.at.
Post-Transcriptional Regulation (e.g., MicroRNA Targeting of GLP Transcripts)
Post-transcriptional regulation plays a pivotal role in fine-tuning gene expression, and microRNAs (miRNAs) are key players in this process. MiRNAs are small, non-coding RNA molecules, typically around 22 nucleotides in length, that regulate gene expression by binding to complementary sequences on messenger RNA (mRNA) transcripts, leading to either translational repression or mRNA degradation nih.govchem960.comthegoodscentscompany.com.
Research has demonstrated that GLP transcripts are targets of miRNA-mediated regulation. For instance, in peanut, a study identified seven microRNAs belonging to six families that target 25 different AhGLP genes fishersci.ie. This indicates a complex regulatory network where miRNAs contribute to controlling the abundance and activity of GLPs.
MiRNAs are known to regulate multiple target genes and are involved in virtually all biological systems and cellular processes nih.govchem960.comnih.gov. The expression of GLP-related miRNAs can vary across different plant tissues and developmental stages, and their activity is often responsive to environmental conditions fishersci.ca. For example, predicted miRNAs targeting StGLPs in potato have been investigated, suggesting their involvement in regulating GLP gene expression in response to various stresses fishersci.ca.
The interaction between miRNAs and their target mRNAs can result in different outcomes, including mRNA stabilization or degradation, and the specific mode of regulation can vary depending on the cell type chem960.com. Furthermore, miRNAs can exert a coordinated control over protein levels by targeting multiple genes involved in the same biological pathway or process nih.gov. Beyond regulating target mRNAs, the production of active miRNA species itself can be subject to post-transcriptional regulation, as seen in the processing step involving enzymes like Drosha thegoodscentscompany.com. This multi-layered regulation underscores the complexity and precision with which GLP gene expression is controlled in plants.
Roles in Plant Physiological and Developmental Processes
Germin and GLPs in Seed Development and Germination
This compound and this compound-Like Proteins (GLPs) are crucial regulators of seed development and germination, processes fundamental to the plant life cycle. The protein "this compound" was first discovered in wheat embryos and was named for its association with germination. nih.gov GLPs, which are proteins with sequence similarity to this compound, are considered markers for plant germination and are involved in various aspects of seed vigor. nih.gov
Research in Brassica napus (rapeseed) has identified 77 GLP family genes, categorized into six subfamilies (a-f). nih.gov The expression of these subfamilies is tissue-specific; for instance, f subfamily genes are highly expressed during seed development, while the transcripts of two f subfamily members significantly decrease during seed germination, indicating a vital role in the early stages of this process. nih.gov
In rice (Oryza sativa), the this compound-like protein OsGLP2-1 has been identified as a key player in regulating seed dormancy. nih.gov Suppression of the OsGLP2-1 gene leads to a release of dormancy in immature seeds, whereas its overexpression enhances seed dormancy. nih.gov The expression of this gene is specifically localized to the seed scutellum and is antagonistically regulated by the plant hormones abscisic acid (ABA), which promotes dormancy, and gibberellic acid (GA), which promotes germination. nih.gov This hormonal regulation suggests that OsGLP2-1 acts as a crucial balancing point in the control of primary dormancy during seed development. nih.gov
| Plant Species | GLP Gene/Subfamily | Primary Role in Seed Development/Germination | Reference |
| Brassica napus | f subfamily | High expression during seed development, decreases during germination. | nih.gov |
| Oryza sativa | OsGLP2-1 | Regulates seed dormancy; expression is controlled by ABA and GA. | nih.gov |
| Wheat | This compound | First identified protein linked to the germination process. | nih.gov |
Involvement in Root and Shoot Development
In Brassica napus, tissue expression profiling has revealed that genes from the 'a' subfamily of BnGLPs are predominantly expressed in the root, suggesting a specialized function in root development. nih.gov Conversely, transcriptome analysis of axillary buds in rapeseed showed that the transcripts of eight 'e' subfamily genes rapidly increased at the onset of shoot branching, implying a critical role for these GLPs in branch development. nih.gov
Studies in Arabidopsis thaliana have further detailed the role of specific GLPs in root development. The proteins PDGLP1 and PDGLP2, which are located in the plasmodesmata (microscopic channels connecting plant cells), are involved in regulating primary root growth. nih.gov They appear to control the allocation of resources, mediated by the phloem, between the primary and lateral root meristems. nih.gov Overexpression of these proteins can disrupt this balance, leading to reduced primary root growth and enhanced lateral root growth. nih.gov
| Plant Species | GLP Gene/Subfamily | Role in Root/Shoot Development | Reference |
| Brassica napus | a subfamily | Primarily expressed in the root, involved in root development. | nih.gov |
| Brassica napus | e subfamily | Increased expression at the beginning of shoot branching. | nih.gov |
| Arabidopsis thaliana | PDGLP1 and PDGLP2 | Regulate resource allocation between primary and lateral roots. | nih.gov |
Contributions to Zygotic and Somatic Embryogenesis
This compound-like proteins are significant contributors to both zygotic and somatic embryogenesis, the processes that lead to the formation of an embryo from a zygote or a somatic cell, respectively. nih.govnih.gov GLPs, along with other proteins like arabinogalactan proteins (AGPs) and chitinases, are considered key factors and marker proteins during the early stages of plant somatic embryogenesis. nih.gov
In conifers, several highly conserved GLPs have been identified in somatic embryo tissues. nih.gov For instance, in Pinus caribaea (Caribbean pine), a GLP designated PcGER1 is abundantly expressed in all embryogenic lines and in quiescent zygotic embryos. nih.gov The transcripts for PcGER1 are absent in nonembryogenic lines and decrease sharply during germination, highlighting their specific role in the embryonic stage. nih.gov
Similarly, research in hybrid larch (Larix x marschlinsii) characterized a new GLP gene, LmGER1, which is expressed during the maturation of somatic embryos. nih.gov The promoter of this gene is activated in the root cap of young embryos and later in the cotyledons and vascular tissues. nih.gov Crucially, the silencing of the LmGLP gene was found to inhibit the maturation of callus into embryos, demonstrating its importance in this developmental process. nih.gov In longan (Dimocarpus longan), the expression of most DlGLP genes is upregulated during early somatic embryogenesis. nih.gov
| Organism | GLP Gene | Role in Embryogenesis | Developmental Stage/Tissue | Reference |
| Pinus caribaea | PcGER1 | Marker for early developmental stage; transcripts abundant in embryogenic lines and zygotic embryos. | Preglobular somatic embryos, quiescent zygotic embryos. | nih.gov |
| Larix x marschlinsii | LmGER1 | Important for embryo development; silencing inhibits callus maturation. | Maturing somatic embryos, root cap, cotyledons, vascular tissue. | nih.govnih.gov |
| Dimocarpus longan | DlGLPs | Upregulated during early somatic embryogenesis. | Early somatic embryos. | nih.gov |
Regulatory Functions in Fruit Development and Ripening
This compound-like proteins play significant regulatory roles throughout the processes of fruit development and ripening. nih.govnih.gov Their expression is often tightly controlled and linked to hormonal changes that govern these complex stages. nih.govnih.gov
In plum (Prunus salicina), two GLP genes, Ps-GLP1 and Ps-GLP2, have been shown to be involved in the entire process of flower and fruit development. nih.gov The expression of these genes is similar during most stages of fruit development, with notable exceptions at pit hardening and fruit ripening. nih.gov The accumulation of both Ps-GLPs is linked to auxin levels up until the ripening phase. nih.gov However, during ripening, the differing expression profiles of these genes in early and late plum cultivars appear to be influenced by the variability in endogenous auxin levels, which in turn affects the production of ethylene, a key ripening hormone. nih.govnih.gov For example, treating late-ripening plums with auxin stimulated both ethylene production and the transcription of Ps-GLP genes. nih.govoup.com
In longan, the gene DlGLP3-9–1 was found to be highly expressed in young fruit, suggesting it may play an important role in the fruit ripening process of this species as well. nih.gov
| Fruit Species | GLP Gene | Function in Fruit Development/Ripening | Regulatory Hormones | Reference |
| Plum (Prunus salicina) | Ps-GLP1, Ps-GLP2 | Regulation throughout fruit development and ripening. | Auxin, Ethylene | nih.govnih.govnih.gov |
| Longan (Dimocarpus longan) | DlGLP3-9–1 | Potentially important role in the ripening process. | Not specified | nih.gov |
Participation in Cell Wall Biosynthesis and Modification
This compound and GLPs are intrinsically linked to the biosynthesis and modification of the plant cell wall, a critical structure for plant development and defense. nih.govoup.com These proteins are typically localized in the extracellular matrix or apoplast, positioning them ideally to influence cell wall metabolism. nih.govoup.com
A key function of many germins and some GLPs is their enzymatic activity, particularly as oxalate (B1200264) oxidases (OXO) or superoxide (B77818) dismutases (SOD). nih.govoup.com Both of these enzymatic reactions result in the production of hydrogen peroxide (H₂O₂). nih.govoup.com This H₂O₂ is a crucial molecule in the cell wall, acting as a substrate for peroxidases that are involved in the oxidative cross-linking of cell wall components, such as proteins and lignin precursors. nih.govoup.com This cross-linking strengthens the cell wall, a process vital for both development and defense against pathogens. nih.govoup.com
In longan, it is speculated that GLP genes affect lignin synthesis by regulating reactive oxygen species (ROS), like H₂O₂, thereby participating in the development of somatic embryos. nih.gov Overexpression of a specific longan GLP, DIGLP1-5–1, in globular embryos promoted the accumulation of lignin. nih.gov Similarly, in conifers, the potential role of GLPs like LmGER1 in the cross-linking of cell wall components during somatic embryogenesis has been highlighted. nih.gov In barley, this compound-like oxalate oxidase is localized in the epidermal cells of mature roots, suggesting a role in the development of surface structures. nih.gov
| Plant/Organism | GLP Function/Activity | Proposed Role in Cell Wall | Reference |
| General | Oxalate Oxidase (OXO), Superoxide Dismutase (SOD) | Production of H₂O₂ for oxidative cross-linking of cell wall components. | nih.govoup.com |
| Longan (Dimocarpus longan) | Regulation of ROS content | Affects lignin synthesis and accumulation. | nih.gov |
| Conifers (e.g., Larch) | LmGER1 expression | Cross-linking of cell wall components during somatic embryogenesis. | nih.gov |
| Barley (Hordeum vulgare) | Oxalate Oxidase activity | Localized in epidermal cells of roots, likely involved in surface structure development. | nih.gov |
Involvement in Plant Stress Response Mechanisms
Biotic Stress Responses Mediated by Germin and GLPs
Plants continuously face threats from a variety of organisms, including fungi, bacteria, viruses, and pests. This compound and GLPs are key components of the plant's innate immune system, contributing to defense against these biotic threats. researchgate.net Their expression is often induced upon pathogen attack, indicating their active role in defense signaling and resistance mechanisms. plos.org
This compound and GLPs are significantly involved in mediating resistance against fungal pathogens. nih.gov One of the primary mechanisms is through the oxalate (B1200264) oxidase (OxO) activity possessed by some germins. This enzyme degrades oxalic acid, a compound secreted by many pathogenic fungi like Sclerotinia sclerotiorum to facilitate infection, into carbon dioxide and hydrogen peroxide (H₂O₂). frontiersin.org The resulting H₂O₂ acts as a double-edged sword: it is directly toxic to the pathogen and also serves as a secondary messenger to trigger further defense responses, such as cell wall reinforcement through cross-linking of glycoproteins. mdpi.com
Research has consistently shown that the overexpression of certain GLP genes enhances fungal resistance in various plants. For instance, transgenic tobacco plants expressing a Lilium regale GLP (LrGLP1) showed significantly improved resistance to Fusarium oxysporum. apsnet.org Similarly, the heterologous expression of a sugar beet GLP (BvGLP-1) in Arabidopsis conferred resistance to Verticillium longisporum and Rhizoctonia solani. frontiersin.org In wheat and barley, transient overexpression of specific GLP genes enhanced resistance to the powdery mildew fungus, Blumeria graminis. nih.gov This body of evidence underscores the critical function of GLPs in fortifying plants against fungal invasions.
Table 1: Examples of this compound-Like Proteins Involved in Fungal Disease Resistance
| Gene/Protein | Original Plant Species | Transgenic Host (if applicable) | Pathogen | Observed Effect |
| LrGLP1 | Lilium regale | Tobacco | Fusarium oxysporum | Enhanced resistance to infection. apsnet.org |
| GhABP19 | Gossypium hirsutum (Cotton) | Arabidopsis | Verticillium dahliae, Fusarium oxysporum | Increased resistance mediated by SOD activity and the JA pathway. mdpi.com |
| GmGLP10 | Glycine max (Soybean) | Tobacco | Sclerotinia sclerotiorum | Enhanced resistance to infection. apsnet.org |
| BvGLP-1 | Beta vulgaris (Sugar beet) | Arabidopsis | Verticillium longisporum, Rhizoctonia solani | Conferred significant resistance. frontiersin.org |
| TaGLP / HvGER4 | Triticum aestivum (Wheat), Hordeum vulgare (Barley) | Wheat, Barley | Blumeria graminis | Enhanced resistance to powdery mildew. nih.gov |
The defensive role of this compound and GLPs extends beyond fungi to a broad spectrum of biotic adversaries. plos.org
Bacterial Interactions: GLPs have a dual role in plant-bacterial interactions. Some GLPs, such as PsGER1 from pea, have been suggested to act as receptors that facilitate the initial attachment of rhizobia, which is crucial for symbiotic relationships. nih.gov Conversely, many GLPs are upregulated as a defense response to pathogenic bacteria. Overexpression of a maize GLP, ZmGLP1, in Arabidopsis improved resistance against the biotrophic pathogen Pseudomonas syringae pv. tomato DC3000. mdpi.comnih.gov
Viral Interactions: Evidence points to the involvement of GLPs in antiviral defense. The expression of a specific this compound-like gene, CchGLP, in a geminivirus-resistant line of pepper (Capsicum chinense) was induced both locally and systemically following infection with Pepper golden mosaic virus (PepGMV) or Pepper huasteco yellow vein virus (PHYVV). semanticscholar.org This response was absent in susceptible pepper varieties, linking CchGLP expression to the plant's antiviral defense mechanism. semanticscholar.org
Insect and Nematode Interactions: GLP expression has been observed to increase in response to "insect invasions" and "parasite attacks". plos.org For example, some GLP genes in the tea plant are induced by insect herbivory. In sugar beet, the BvGLP-1 gene is highly upregulated after infection by the nematode Heterodera schachtii, suggesting its participation in the Hs1pro-1 mediated resistance pathway. nih.gov
Parasitic Plant Interactions: While specific studies are limited, the general induction of GLPs in response to "parasite attacks" suggests they may also be part of the defense system against parasitic plants, which tap into the host's vasculature to steal water and nutrients. plos.org
This compound and GLPs are integral components of complex defense signaling networks that lead to systemic resistance. Their induction and function are often intertwined with key defense-related phytohormones, including jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (ET). mdpi.com For instance, the expression of the cotton GLP GhABP19 is upregulated by JA, and its overexpression activates the JA-mediated signaling pathway to confer resistance against fungal pathogens. mdpi.com Similarly, the maize protein ZmGLP1 enhances resistance by inducing an oxidative burst and activating the JA signaling pathway. mdpi.com
These proteins also play a role in Induced Systemic Resistance (ISR), a state of heightened defense preparedness throughout the plant that is often triggered by beneficial root-colonizing microbes. nih.gov The ISR pathway is typically dependent on JA and ET signaling. The ability of GLPs to generate H₂O₂, a key signaling molecule, and their regulation by JA and ET, places them as crucial players in the execution of ISR. The NPR1 protein is a key regulator that converges signals from both SA-dependent Systemic Acquired Resistance (SAR) and JA/ET-dependent ISR pathways. The involvement of GLPs in these pathways demonstrates that they are not just terminal defense proteins but also active participants in the signaling cascade that prepares the entire plant for subsequent pathogen attacks.
Abiotic Stress Responses Mediated by this compound and GLPs
In addition to biotic threats, plants must cope with abiotic stresses such as drought, high salinity, and extreme temperatures. GLPs are crucial for enhancing plant tolerance to these environmental challenges, often by mitigating oxidative stress and maintaining cellular homeostasis. plos.org
Drought and high salinity both impose osmotic stress on plants, disrupting water uptake and cellular functions. Numerous studies have documented the differential expression of GLP genes in response to these conditions. nih.gov In rice, the transcription of several OsGLP genes is significantly altered under salt and drought stress, with expression patterns varying by cultivar, tissue type, and the specific stress condition. researchgate.net
The enzymatic activities of GLPs, particularly superoxide (B77818) dismutase (SOD) and oxalate oxidase (OxO), are critical for osmotic stress tolerance. These activities help manage the accumulation of ROS, which are produced in excess during stress and can cause significant cellular damage. nih.gov By converting harmful superoxide radicals into the more stable H₂O₂, GLPs help protect cellular machinery from oxidative damage. nih.gov For example, overexpression of peanut AhGLP genes in Arabidopsis has been shown to enhance salt tolerance. nih.gov The functional characterization of PutGLP37 from the halophyte Puccinellia tenuiflora demonstrated its dual SOD and OxO activities and its ability to confer salt stress tolerance when expressed in yeast and Arabidopsis. nih.gov
GLPs also contribute to plant adaptation to temperature extremes. Under heat stress, the stability of cellular proteins and membranes is compromised. A potato GLP (StGLP) was found to play a role in mitigating heat stress by modulating H₂O₂ levels. Overexpression of this gene enhanced the heat tolerance of transgenic potato plants by boosting ROS scavenging and upregulating antioxidant enzymes.
Conversely, cold stress can lead to membrane rigidification and oxidative damage. A genome-wide analysis of the GLP gene family in melon revealed that the expression of several CmGLP genes was significantly altered in response to low-temperature stress, indicating their involvement in cold adaptation. These findings suggest that GLPs are versatile proteins that help plants maintain physiological balance across a range of temperatures.
Table 2: Examples of this compound-Like Proteins Involved in Abiotic Stress Tolerance
| Gene/Protein | Plant Species | Stressor | Mechanism/Observed Effect |
| StGLP5 | Solanum tuberosum (Potato) | Salt Stress | Upregulated expression, indicating a role in salt stress response. researchgate.net |
| AhGLPs | Arachis hypogaea (Peanut) | Drought Stress | Upregulated expression in response to drought. researchgate.net |
| OsGLP Genes | Oryza sativa (Rice) | Salt, Drought | Modular and tissue-specific expression changes in response to stress. researchgate.net |
| StGLP | Solanum tuberosum (Potato) | Heat Stress | Enhances thermotolerance by increasing H₂O₂-triggered ROS scavenging. |
| CmGLPs | Cucumis melo (Melon) | Cold Stress | Differential expression under low-temperature, suggesting a role in cold adaptation. |
| PutGLP37 | Puccinellia tenuiflora | Salt Stress | Confers salt tolerance through dual SOD and OxO enzymatic activities. nih.gov |
Heavy Metal Toxicity Response
This compound-like proteins (GLPs) are implicated in the plant's defense mechanisms against heavy metal stress. frontiersin.orgnih.gov Exposure to heavy metals can induce the expression of GLP genes, suggesting their active role in mitigating toxicity. frontiersin.orgcdnsciencepub.com While the precise mechanisms are still under investigation, the enzymatic activities of certain GLPs, such as superoxide dismutase (SOD) and oxalate oxidase (OXO), are thought to be central to this response. tandfonline.com These activities help in managing oxidative stress, a common secondary effect of heavy metal toxicity. researchgate.net
Research has shown that the expression of GLP genes varies depending on the specific heavy metal and the plant species. nih.govcdnsciencepub.com For instance, studies have noted the induction of germins in response to aluminum, cadmium, copper, and cobalt. cdnsciencepub.com This differential expression indicates that GLPs may be part of a sophisticated and specific signaling and defense network against various heavy metal toxicities. The stability of GLPs and their association with the cell wall further support their role in fortifying the plant against external stressors like heavy metals. nih.gov
Table 1: Expression of this compound-like Protein (GLP) Genes in Response to Heavy Metal Stress
| Plant Species | Heavy Metal | Observed Response | Reference |
|---|---|---|---|
| Hordeum vulgare (Barley) | Aluminum | Upregulation of GLP expression | cdnsciencepub.com |
| Glycine max (Soybean) | Cadmium | Induction of specific GmGLP genes | cdnsciencepub.com |
| Triticum aestivum (Wheat) | Copper | Altered expression of TaGLP genes | cdnsciencepub.com |
| Various species | Cobalt | Induction of GLP expression | cdnsciencepub.com |
Oxidative Stress Management
This compound and GLPs play a crucial role in managing oxidative stress in plants, a condition characterized by an imbalance between the production and detoxification of reactive oxygen species (ROS). tandfonline.com Certain GLPs possess enzymatic functions, such as superoxide dismutase (SOD) and oxalate oxidase (OXO) activities, that are directly involved in ROS scavenging. tandfonline.comresearchgate.net SODs catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), while OXOs generate H₂O₂ through the breakdown of oxalate. tandfonline.comnih.gov
The hydrogen peroxide produced by these reactions, although a ROS itself, acts as a key signaling molecule in the plant's defense pathways. nih.gov It can trigger the expression of various defense-related genes and reinforce the cell wall through peroxidative cross-linking of cell wall components, thereby enhancing the plant's resistance to stress. nih.govfrontiersin.org The involvement of GLPs in ROS production and detoxification highlights their dual role in both contributing to and mitigating oxidative stress, underscoring their importance in maintaining cellular redox homeostasis. unt.edu Overexpression of certain GLP genes in transgenic plants has been shown to confer enhanced tolerance to oxidative stress. researchgate.net
Wounding and Mechanical Stress Responses
Plants respond to wounding and mechanical stress by activating a complex set of defense mechanisms, and GLPs are known to be involved in these responses. frontiersin.orgwikipedia.org Physical damage to plant tissues can trigger the expression of GLP genes, suggesting their role in the wound healing and defense processes. frontiersin.orgresearchgate.net The accumulation of GLPs at the site of injury is believed to contribute to the reinforcement of the cell wall, creating a physical barrier against pathogen entry, which is a common threat following wounding. frontiersin.org
The generation of hydrogen peroxide by GLPs with oxalate oxidase activity is a key component of the wound response. frontiersin.orgresearchgate.net This H₂O₂ acts as a signaling molecule to activate downstream defense pathways and also participates directly in strengthening the cell wall through oxidative cross-linking of polymers. frontiersin.orgresearchgate.net Furthermore, the antimicrobial properties of H₂O₂ can help to protect the wounded tissue from opportunistic infections. researchgate.net The rapid induction of GLP expression upon wounding suggests they are an integral part of the plant's immediate defense strategy. nih.gov
Other Abiotic Stress Conditions
Beyond heavy metal toxicity, oxidative stress, and wounding, this compound and GLPs are involved in the plant's response to a range of other abiotic stresses, most notably salt and drought stress. nih.govplos.org
Salt Stress: Numerous studies have demonstrated the upregulation of GLP gene expression in various plant species under conditions of high salinity. plos.orgnih.gov In barley, for example, specific this compound-like polypeptides increase in the roots during salt stress. nih.gov Similarly, in rice, several OsGLP genes show altered expression in both leaves and roots in response to salt stress, with some genes showing cultivar-specific responses. nih.govproquest.com The functional role of GLPs in salt tolerance is linked to their enzymatic activities that help in managing oxidative stress, a secondary effect of salinity, and potentially in maintaining cell wall integrity. plos.orgmdpi.com The overexpression of certain GLP genes has been shown to enhance salt tolerance in transgenic plants. plos.org
Drought Stress: Drought is another major abiotic stress where GLPs have been shown to play a protective role. dergipark.org.tr Transcriptional analysis in wheat and rice has revealed that specific GLP genes are induced in response to drought conditions. nih.govdergipark.org.tr This suggests that GLPs are part of the molecular machinery that plants activate to cope with water deficit. dergipark.org.tr Their functions in drought tolerance are likely multifaceted, involving the scavenging of ROS to protect cellular components from oxidative damage and potentially contributing to the structural reinforcement of the cell wall to prevent water loss and cellular collapse. dergipark.org.trresearchgate.net
Table 2: Involvement of this compound-like Proteins (GLPs) in Salt and Drought Stress Responses
| Stress Condition | Plant Species | Key Findings | Reference |
|---|---|---|---|
| Salt Stress | Hordeum vulgare (Barley) | Increased levels of Gs1 and Gs2 polypeptides in roots. | nih.gov |
| Salt Stress | Oryza sativa (Rice) | Differential expression of various OsGLP genes in leaves and roots. | nih.govproquest.com |
| Salt Stress | Arachis hypogaea (Peanut) | Upregulation of AhGLP expression. | plos.org |
| Drought Stress | Triticum aestivum (Wheat) | Upregulation of TaGLP transcript in root tissues. | dergipark.org.tr |
| Drought Stress | Oryza sativa (Rice) | Modular expression of OsGLP genes in different cultivars. | nih.govresearchgate.net |
| Drought Stress | Arachis hypogaea (Peanut) | Increased expression of AhGLP1 in resistant seeds. | plos.org |
Interplay with Reactive Oxygen Species (ROS) Homeostasis under Stress Conditions
The interplay between this compound/GLPs and reactive oxygen species (ROS) homeostasis is a critical aspect of the plant's response to stress. frontiersin.orgnih.gov GLPs are not merely downstream components of the stress response; they are active modulators of ROS levels within the cell and the apoplast. nih.govnih.gov This modulation is primarily achieved through the enzymatic activities of certain GLPs, namely oxalate oxidase (OXO) and superoxide dismutase (SOD). tandfonline.comresearchgate.net
Under various stress conditions, including heavy metal exposure, wounding, and pathogen attack, the expression and activity of these enzymes are often enhanced. frontiersin.orgnih.gov The OXO activity of germins leads to the production of hydrogen peroxide (H₂O₂), while the SOD activity of some GLPs converts superoxide radicals into H₂O₂. nih.govresearchgate.net This controlled production of H₂O₂ is not merely a toxic byproduct but a crucial signaling event. nih.govunt.edu
H₂O₂ acts as a second messenger, triggering a cascade of downstream responses. researchgate.net These can include the activation of mitogen-activated protein kinase (MAPK) pathways, induction of defense gene expression, and the reinforcement of the cell wall through oxidative cross-linking. nih.gov This process helps to contain the stress and protect the plant from further damage. frontiersin.org
Advanced Research Methodologies and Approaches for Germin Studies
Genomic and Transcriptomic Profiling Techniques
Genomic and transcriptomic profiling techniques enable researchers to identify the genes encoding Germin and GLPs, analyze their variation within populations, and quantify their expression levels under diverse physiological and stress conditions.
Genome-Wide Association Studies (GWAS) are powerful tools that identify genetic variations, such as Single Nucleotide Polymorphisms (SNPs), that are statistically associated with specific traits across a large population researchgate.net. In the context of this compound and GLPs, GWAS has been instrumental in pinpointing genetic loci linked to various plant characteristics, including stress responses and developmental processes.
For instance, GWAS has revealed significant associations between this compound-Like Proteins (GLPs) and root development in rice. A study identified a strong association between the this compound-Like Protein OsGER4 and an increase in crown root number when rice plants were treated with exogenous jasmonic acid. This gene was found to be hormone-responsive and involved in various stress responses researchgate.net. Furthermore, analysis of the OsGER4 promoter region indicated regulatory elements connecting it to abscisic acid (ABA) signaling and water stress response. Under heat stress, osger4 mutant lines exhibited significantly lower crown root development compared to wild-type rice, highlighting OsGER4's role in root development under heat stress by regulating auxin transport nih.gov.
In potato, a comprehensive genome-wide analysis identified 70 StGLPs genes distributed across 11 chromosomes. These genes showed variable expression patterns under different abiotic stresses, underscoring their role in the plant's defense and stress tolerance mechanisms frontiersin.orgnih.gov. Such studies demonstrate the utility of GWAS in identifying candidate genes for stress tolerance and developmental traits, providing valuable information for future genetic and breeding efforts oup.comresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.com.
RNA Sequencing (RNA-Seq) and Quantitative Real-Time PCR (qRT-PCR) are fundamental techniques for analyzing the expression profiles of this compound and GLP genes. RNA-Seq provides a comprehensive view of the transcriptome, allowing for the identification of differentially expressed genes in response to various environmental cues and developmental stages researchgate.net. qRT-PCR, often considered the gold standard for gene expression studies, offers high sensitivity, reproducibility, and a wide dynamic range for quantifying mRNA levels thermofisher.comnih.gov.
These techniques have been widely applied to study the expression of GLP genes under diverse conditions, including plant development, biotic interactions (e.g., fungal pathogens), and abiotic stresses (e.g., salt, heat, drought, heavy metals) researchgate.netnih.govfrontiersin.orgplos.orgscielo.br. For example, studies have shown that GLP expression is upregulated in barley roots in response to salt stress, with prolonged expression observed under such conditions plos.org. Proteomic analysis further corroborated these findings by demonstrating a significant increase in this compound-like protein levels in tobacco leaves under salt stress plos.org.
The functional significance of GLPs in plant defense has also been elucidated through expression studies. Research indicates that the transfer of GLPs from soybean and sunflower to Nicotiana tabacum can enhance its resistance against Sclerotinia sclerotiorum. Similarly, transient overexpression of TaGLP4 and HvGLP4 has been shown to increase resistance to Blumeria graminis in wheat and barley plants, respectively frontiersin.orgnih.gov. These findings, often supported by detailed RNA-Seq and qRT-PCR analyses, highlight the critical role of GLP gene expression in plant immunity and adaptation.
Proteomic analyses, encompassing techniques such as two-dimensional gel electrophoresis and mass spectrometry, are indispensable for the identification, characterization, and quantification of this compound and GLPs at the protein level nih.govresearchgate.net. These methods provide insights into protein abundance, post-translational modifications, and protein-protein interactions, which are crucial for understanding their biological roles.
A notable example of proteomic application is the characterization of peruvianin-I, an unusual this compound-like protein with cysteine peptidase activity, isolated from the latex of Thevetia peruviana. Proteomic analysis, including mass spectrometry, revealed that peruvianin-I is a 120 kDa glycoprotein (B1211001) composed of six 20 kDa subunits, forming a homohexameric structure. This study identified peruvianin-I as the first GLP described with cysteine peptidase activity, an enzymatic function previously unknown within the GLP family nih.govresearchgate.net.
Proteomic studies have also corroborated transcriptomic findings regarding stress responses. For instance, proteome analysis of tobacco leaves subjected to salt stress demonstrated a significant increase in the abundance of this compound-like proteins, indicating their involvement in the plant's response to abiotic stress plos.org. These analyses provide direct evidence of protein-level changes, complementing gene expression data and offering a more complete picture of this compound and GLP function.
Structural Biology Techniques
Structural biology techniques are essential for deciphering the three-dimensional architecture of this compound and GLPs, which is fundamental to understanding their enzymatic mechanisms and interactions.
X-ray crystallography is a premier technique for determining the precise atomic arrangement of proteins in their crystalline state ebsco.comsciencemuseum.org.uklibretexts.org. This method has provided profound insights into the structural characteristics of this compound and GLPs.
The crystal structure of barley this compound, which functions as an oxalate (B1200264) oxidase, has been determined at high resolution, notably at 1.6 Å (PDB accession 1FI2) nih.govnih.govreading.ac.uk. These structural studies have revealed that this compound forms a highly stable homohexamer, which can be described as a trimer of dimers. Each monomer within this hexameric assembly exhibits a characteristic β-barrel fold, known as a jellyroll beta-barrel structural domain, and binds a single manganese ion frontiersin.orgnih.govreading.ac.uknih.govscielo.br. This hexameric arrangement is a key factor contributing to the remarkable thermal stability and resistance of this compound to various denaturing agents nih.govreading.ac.uk. X-ray crystallography has also confirmed the presence of conserved N-glycosylation sites in this compound reading.ac.uk. Interestingly, the this compound dimer shares structural equivalence with the monomer of 7S seed storage proteins (vicilins), suggesting a common evolutionary lineage nih.gov.
Another significant application is the determination of the X-ray crystal structure of peruvianin-I, a GLP from Thevetia peruviana with proteolytic activity, at a resolution of 2.15 Å (PDB accession 6ORM). This structural elucidation confirmed its homohexameric organization and the typical β-barrel fold characteristic of GLPs nih.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the dynamic properties of proteins in solution, providing detailed information about their conformational changes, flexibility, and molecular interactions fu-berlin.dempg.deuzh.ch. Unlike X-ray crystallography, which provides a static snapshot of a protein's structure, NMR can capture the dynamic nature of proteins, which is crucial for understanding their function.
While specific detailed NMR studies on the conformational dynamics of this compound or GLPs were not extensively highlighted in the provided search results, the principles and applications of NMR spectroscopy are broadly applicable to these proteins. NMR can detect various types of protein motions, ranging from rapid vibrations to slower structural rearrangements, which are essential for understanding how proteins perform their functions, such as enzymatic catalysis or binding interactions mpg.de.
For example, NMR spectroscopy has been effectively used to study the conformational dynamics of other proteins, such as G-protein α subunits. These studies have revealed how nucleotide binding regulates the internal mobility and conformational states of these proteins, demonstrating the power of NMR in elucidating the dynamic landscape that underpins protein function uzh.ch. Applying similar NMR methodologies to this compound and GLPs could provide valuable insights into how their structural flexibility influences their diverse enzymatic activities and roles in plant development and stress responses.
Cryo-Electron Microscopy (Cryo-EM) for Complex Assembly
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for the structural characterization of biological macromolecules and their intricate assemblies, enabling high-resolution analysis of targets previously challenging to study mdc-berlin.deportlandpress.compnas.org. This method involves purifying proteins, freezing them in a thin layer of amorphous ice, and imaging them in 2D with an electron microscope mdc-berlin.de. By collecting numerous images of identical proteins in various orientations, a 3D structure can be determined, often reaching resolutions where individual amino acids and even hydrogen atoms can be identified mdc-berlin.dempg.dercsb.org.
For this compound and this compound-like proteins, which are known to form stable homohexameric structures, Cryo-EM is particularly valuable for elucidating their quaternary arrangement and how these assemblies contribute to their enzymatic functions scielo.brresearchgate.net. The technique bypasses the need for crystallization, requires relatively small quantities of protein, and allows for the study of proteins in their native folded state or in complex with other molecules, providing insights into conformational changes upon ligand binding or interaction with other cellular components mdc-berlin.deportlandpress.comdomainex.co.uk. For instance, the ability of Cryo-EM to visualize protein conformational changes is crucial for understanding how external stimuli lead to functional alterations in protein complexes mdc-berlin.de.
| Cryo-EM Resolution Milestones for Proteins |
| Resolution Achieved |
| 4 Å or better |
| Better than 1.5 Å |
Biochemical and Biophysical Characterization Methodologies
Enzyme Activity Assays and Kinetic Parameter Determination
Enzyme activity assays are fundamental for quantifying the catalytic efficiency of this compound and GLPs. These assays typically involve providing a synthetic substrate to the enzyme and continuously measuring the appearance of the product or the disappearance of the substrate over time, often using spectrophotometry illinois.edukymos.comnih.gov. For GLPs, which commonly exhibit oxalate oxidase (OxO) and superoxide (B77818) dismutase (SOD) activities, specific substrates are used to monitor their respective reactions fao.orgfrontiersin.org.
Key kinetic parameters, such as the Michaelis constant (Km) and maximal velocity (Vmax), are determined from these assays illinois.edunih.govresearchgate.net. The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, providing insight into the enzyme's affinity for its substrate nih.govresearchgate.net. A low Km indicates high substrate affinity, meaning the enzyme can achieve maximum velocity at relatively low substrate concentrations nih.gov. Vmax represents the maximum rate of the enzymatic reaction when the enzyme is saturated with substrate nih.gov. Accurate determination of Km is crucial, as it ensures that assays are performed under substrate-saturating conditions, which is essential for reliable activity measurements illinois.edu.
| Kinetic Parameter | Description | Significance |
| Km (Michaelis Constant) | Substrate concentration at half Vmax | Indicates enzyme's affinity for substrate; lower Km means higher affinity nih.gov |
| Vmax (Maximal Velocity) | Maximum reaction rate at substrate saturation | Represents the enzyme's catalytic efficiency nih.gov |
| kcat (Turnover Number) | Number of substrate molecules converted per enzyme molecule per unit time | Expresses the enzyme's catalytic power nih.gov |
Protein Purification and In Vitro Characterization
The purification of this compound and GLPs is a prerequisite for detailed biochemical and biophysical studies. This often involves recombinant production, where the protein is expressed in a suitable host system (e.g., insect cells, E. coli) and then isolated using various chromatographic techniques frontiersin.orgnih.gov. Mass spectrometric analysis can be employed to confirm the protein's identity and assess post-translational modifications, such as N-terminal processing or glycosylation, which are relevant for glycoproteins like this compound fao.orgnih.gov.
Once purified, in vitro characterization allows for the assessment of the protein's intrinsic properties. This includes evaluating its stability (e.g., thermal stability), confirming its enzymatic activities, and analyzing its interactions with nucleotides or other binding partners frontiersin.orgscielo.brnih.gov. For instance, studies on recombinant GLPs have shown that they retain their superoxide dismutase activity in vitro and can inhibit fungal growth frontiersin.org. Furthermore, analysis of protein stability, indicated by a low instability index, suggests their suitability for in vitro expression studies scielo.br. Techniques like in vitro motility assays and transient-kinetic studies can probe interactions with other proteins, revealing perturbed actomyosin (B1167339) interactions and reduced motile activity in specific protein variants nih.gov.
Spectroscopic Methods for Ligand Binding and Conformational Changes
Spectroscopic methods are indispensable tools for investigating ligand binding events and associated conformational changes in this compound and GLPs. These techniques provide label-free ways to access alterations in protein structure, ligand binding, co-factor changes, or even proton transfer reactions aip.org.
Infrared (IR) Spectroscopy: Mid-IR spectroscopy is a powerful, label-free technique to investigate protein reactions, conformational changes, and protonation events aip.org. Changes in specific vibrational bands, such as the amide I band, can be correlated with alterations in protein secondary structure and hydrogen bonding networks, providing detailed information on structural rearrangements during catalysis or ligand interaction aip.org.
Molecular Modeling and Computational Chemistry Approaches
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a powerful hybrid computational approach for investigating chemical reactions and dynamics within large biological systems, such as enzymes, where electronic effects play a significant role nih.govmpg.denih.govkit.edu. This method partitions the system into two distinct regions:
Quantum Mechanical (QM) Region: The chemically reactive site, where bond breaking and formation occur (e.g., the active site of an enzyme, metal centers), is treated with high-level quantum mechanical theories (e.g., Density Functional Theory, DFT) to accurately describe electronic rearrangements nih.govmpg.denih.gov.
Molecular Mechanical (MM) Region: The surrounding environment, including the rest of the protein, solvent molecules, and ions, is described by classical force fields, which are computationally less expensive nih.govmpg.denih.gov.
The QM/MM approach allows for the study of complex biochemical processes by taking into account the full environmental effects while maintaining atomic-level accuracy for the reactive part nih.govmpg.de. For this compound and GLPs, QM/MM simulations could be employed to:
Elucidate the precise catalytic mechanisms of oxalate oxidase or superoxide dismutase activities, including transition states and reaction pathways.
Investigate the role of metal ions (e.g., Mn2+, which is crucial for GLP activity) in catalysis and structural stability frontiersin.orgscielo.br. QM/MM is particularly important for metal-binding proteins where electronic effects of transition metals must be explicitly considered nih.gov.
Analyze ligand binding energetics and the conformational changes induced by substrate or inhibitor binding at the active site nih.govnih.gov.
Explore proton transfer events and their coupling to conformational changes, which are often critical in enzymatic reactions aip.orgnih.gov.
Despite their power, QM/MM molecular dynamics simulations are computationally intensive, limiting the accessible time scales, particularly for ab initio or DFT-based QM/MM simulations which typically reach only hundreds of picoseconds of sampling nih.govnih.govkit.edu. However, advancements in algorithms and hardware, including massively parallel implementations, are continuously extending the scope and applicability of these simulations to larger systems and longer timescales nih.govkit.edu.
Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and dynamics simulations are integral to understanding the intricate interactions and conformational behavior of this compound proteins. Molecular docking is utilized to predict the binding modes and affinities of substrates, inhibitors, or cofactors within the active sites of this compound and GLPs. For instance, molecular docking studies have been applied to analyze the active site of GLPs, including Peruvianin-I, a unique GLP with proteolytic activity, to understand its interaction with inhibitors like iodoacetamide (B48618) and to propose plausible mechanisms for its enzymatic function. nih.govsbbq.org.br These studies are crucial for characterizing the specific residues involved in catalysis and binding, especially for GLPs that may lack typical oxalate oxidase activity. nih.gov
Molecular dynamics (MD) simulations extend these insights by providing a time-dependent view of protein behavior, capturing conformational changes, flexibility, and interactions with solvent molecules. gersteinlab.orgnih.govfigshare.comresearchgate.net While general applications of MD simulations for proteins include studying folding kinetics, protein-ligand interactions, and the influence of environmental factors on protein structure and dynamics, their application to this compound specifically allows researchers to model the dynamic interplay between the protein and its substrates or regulatory molecules, contributing to a deeper understanding of its enzymatic mechanisms and stability. gersteinlab.orgnih.govfigshare.comresearchgate.net
Genetic Manipulation and Transgenic Plant Approaches
Genetic manipulation and the creation of transgenic plants are fundamental strategies for investigating the in vivo functions of this compound and GLP genes. These approaches allow for the targeted alteration of gene expression, enabling the study of phenotypic consequences and the validation of proposed roles in plant development and stress responses. nih.govresearchgate.netembrapa.brucla.edu
Gene Overexpression: Overexpression studies involve introducing additional copies of this compound or GLP genes into plants, often under the control of strong or inducible promoters, to increase protein production. This technique has been widely employed to enhance plant resistance to various stresses. For example:
Overexpression of sunflower HaGLP1 in Arabidopsis has been shown to improve resistance to fungal pathogens by promoting the accumulation of reactive oxygen species (ROS). mdpi.com
Transgenic tobacco plants overexpressing the soybean GmGLP10 gene exhibited enhanced resistance to Sclerotinia sclerotiorum infection. mdpi.com
Similarly, transgenic tobacco plants expressing Lilium regale LrGLP1 displayed significantly enhanced resistance to Fusarium oxysporum. mdpi.com
Overexpression of rice OsRGLP1 in Solanum tuberosum (potato) and Medicago truncatula also conferred higher resistance to Fusarium oxysporum. mdpi.com
In Arabidopsis, overexpression of soybean GmGLP7 significantly increased tolerance to drought and high salinity, leading to longer roots under stress conditions. cdnsciencepub.com
Transient overexpression of certain Hordeum vulgare (barley) GLP genes has imparted enhanced resistance against fungal infection of powdery mildew. frontiersin.org
Gene Silencing/Knockout Strategies: These methods aim to reduce or eliminate the expression of specific this compound or GLP genes to observe the resulting loss-of-function phenotypes.
RNA Interference (RNAi): RNAi utilizes small RNA molecules to silence gene expression post-transcriptionally. It has become a routine method for studying gene function in various organisms, including plants. nih.govcuni.cznih.gov In the context of this compound, transient silencing of some barley GLP subfamilies has been shown to increase susceptibility to powdery mildew fungus, highlighting their protective role. plos.orgfrontiersin.org
CRISPR/Cas9: The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system is a powerful gene-editing tool that allows for precise and efficient gene knockout by creating targeted mutations. frontiersin.orgglobalplantcouncil.orgnih.govpnas.orgfastercapital.comwikipedia.org This technology has revolutionized functional genomics in plants, enabling researchers to investigate the roles of specific this compound genes, such as OsGER4 in rice, which has been studied for its involvement in heat stress response and root development using genome editing. nih.gov CRISPR/Cas9 offers a precise alternative to traditional knockout approaches for studying gene function. nih.govfrontiersin.orgpnas.orgfastercapital.comwikipedia.org
Heterologous expression involves producing a protein of interest in a host organism different from its natural source. nih.govwikipedia.org This approach is invaluable for this compound studies as it facilitates the large-scale purification of recombinant this compound proteins for detailed biochemical and biophysical analyses, including enzymatic assays, structural determination, and functional characterization in a controlled environment. nih.gov Common heterologous expression systems include bacteria (e.g., Escherichia coli), yeast, and insect cells. nih.govwikipedia.org These systems allow researchers to validate the functional properties of this compound proteins, study their enzymatic activities (like OXO or SOD), and investigate the impact of specific mutations on protein function outside the complexity of the native plant system. For instance, promoters of this compound-like genes have been functionally characterized via heterologous expression systems by fusing them with reporter genes (e.g., GUS) and transforming them into model plants like Nicotiana tabacum (tobacco) to analyze their expression patterns under various stress conditions. researchgate.net
Mutant Analysis and Functional Genomics Screens
Mutant analysis and functional genomics screens are critical for identifying and characterizing genes associated with specific phenotypes, including those related to this compound function.
Mutant Analysis: This involves studying organisms with altered or non-functional this compound genes to deduce the gene's role by observing the resulting phenotypic changes. Both naturally occurring mutants and induced mutants (e.g., through chemical mutagenesis or radiation) provide valuable insights. researchgate.netiaea.orgnih.govfao.org Techniques like TILLING (Targeting Induced Local Lesions in Genomes) allow for the high-throughput discovery of induced point mutations, which can then be correlated with changes in this compound protein function or plant phenotypes. iaea.org For example, studies have analyzed this compound-like proteins in radiation-mutant rice to assess potential allergenic properties, demonstrating how mutant analysis can reveal unintended effects of genetic alterations. researchgate.net
Functional Genomics Screens: These are high-throughput experimental approaches designed to systematically investigate the function of genes on a genomic scale. For this compound studies, functional genomics screens often employ tools like RNAi libraries or CRISPR/Cas9 guide RNA libraries to create thousands of genetic perturbations in a single experiment. nih.govdkfz.dedkfz.dejove.com By screening for specific phenotypes (e.g., altered stress response, changes in growth, or susceptibility to pathogens), researchers can identify novel this compound genes or other genes that interact with this compound pathways. Bioinformatics tools are then used to analyze the large datasets generated from these screens, helping to map gene functions and understand complex genetic interaction networks related to this compound's roles in plants. nih.govdkfz.dedkfz.dejove.com
Data Tables
Table 1: Examples of this compound/GLP Gene Overexpression and Observed Phenotypes
| Gene/Protein | Organism of Origin | Transgenic Host | Observed Phenotype/Function | Reference |
| HaGLP1 | Sunflower | Arabidopsis | Improved fungal resistance, ROS accumulation | mdpi.com |
| GmGLP10 | Soybean | Tobacco | Enhanced resistance to Sclerotinia sclerotiorum infection | mdpi.com |
| LrGLP1 | Lilium regale | Tobacco | Enhanced resistance to Fusarium oxysporum infection | mdpi.com |
| OsRGLP1 | Rice | Potato, Medicago truncatula | Higher resistance to Fusarium oxysporum | mdpi.com |
| GmGLP7 | Soybean | Arabidopsis | Increased tolerance to drought and high salinity, longer roots | cdnsciencepub.com |
| GLP genes | Barley | Barley | Enhanced resistance to powdery mildew fungus | frontiersin.org |
Table 2: UniProt IDs for Selected this compound/Germin-like Proteins
| Protein Name | Organism | UniProt ID | Reference |
| This compound-like protein | Unspecified | A0A1U7ZIV5 | ebi.ac.uk |
| This compound-like protein 8-14 (GER5) | Oryza sativa subsp. japonica (Rice) | Q6ZBZ2 | uniprot.org |
| This compound-like protein subfamily 1 member 11 | Arabidopsis thaliana (Mouse-ear cress) | Q9FMA8 | uniprot.org |
| This compound-like protein subfamily T member 2 | Unspecified | Q9LMC9 | genophore.com |
Compound Names and Corresponding PubChem CIDs
As "this compound" primarily refers to a protein (or a superfamily of proteins), it does not have a PubChem CID, which is a unique identifier for chemical substances. Proteins are large biomolecules typically cataloged in protein sequence databases like UniProt. The table above provides UniProt IDs for specific this compound-like proteins.
Future Research Directions and Unaddressed Questions in Germin Biology
Elucidating the Full Repertoire of Germin and GLP Functions
A primary challenge in this compound biology is to fully catalogue the diverse functions of this large and varied protein family. While roles in plant development and stress response are well-established, the precise contribution of each GLP member remains largely unknown. mdpi.comresearchgate.netacs.org Future research should focus on:
Systematic Functional Characterization: Moving beyond studies of individual GLPs, a systematic approach is needed to characterize the function of all GLP members within a given plant species. This will require the generation of a comprehensive set of genetic resources, such as knockout and overexpression lines.
Exploring Developmental Roles: While the involvement of germins in seed germination is well-documented, their roles in other developmental processes, such as organogenesis and senescence, are less understood. cdnsciencepub.com Future studies should investigate the temporal and spatial expression patterns of GLPs throughout the plant life cycle to uncover novel developmental functions.
Uncovering Roles in Biotic and Abiotic Stress Responses: GLPs are known to be involved in responses to a wide range of biotic and abiotic stresses. cdnsciencepub.comproquest.comtandfonline.comresearchgate.netnih.gov However, the specific roles of individual GLPs in these responses and the underlying molecular mechanisms are often unclear. Future research should aim to identify the specific pathogens, pests, and environmental stressors that are targeted by different GLPs.
Comprehensive Understanding of Complex Regulatory Networks
The expression of this compound and GLP genes is tightly regulated by a complex network of signaling pathways. researchgate.net A complete understanding of these regulatory networks is essential for manipulating GLP expression for agricultural benefit. Key areas for future investigation include:
Identifying Upstream Regulators: While some transcription factors and signaling molecules that regulate GLP expression have been identified, a comprehensive picture of the upstream regulatory network is lacking. Future studies should employ techniques such as yeast one-hybrid screening and chromatin immunoprecipitation (ChIP) to identify novel regulators of GLP gene expression.
Dissecting Signaling Crosstalk: GLP expression is influenced by multiple signaling pathways, including those mediated by plant hormones and stress-related molecules. nih.gov Understanding how these pathways interact to fine-tune GLP expression is a major challenge. Genetic and biochemical approaches will be needed to dissect the crosstalk between different signaling pathways.
Detailed Mechanistic Characterization of Diverse GLP Enzymatic Activities
GLPs exhibit a remarkable diversity of enzymatic activities, including oxalate (B1200264) oxidase, superoxide (B77818) dismutase, and ADP-glucose pyrophosphatase/phosphodiesterase. mdpi.comproquest.comresearchgate.net However, the precise biochemical mechanisms underlying these activities and their physiological relevance are not fully understood. Future research should focus on:
Structural Biology: Determining the three-dimensional structures of a wider range of GLPs will provide crucial insights into their catalytic mechanisms and substrate specificities.
Enzyme Kinetics and Inhibition: Detailed kinetic analysis of GLP enzymes will help to elucidate their catalytic efficiencies and identify potential inhibitors. This knowledge could be exploited to develop novel strategies for controlling plant growth and disease resistance.
Substrate Identification: Identifying the in vivo substrates of different GLP enzymes is a critical step in understanding their physiological roles. Metabolomic and proteomic approaches could be used to identify molecules that are modified by GLP activity.
Exploring Non-Canonical Roles and Novel Interacting Partners of this compound Proteins
In addition to their well-established enzymatic functions, there is growing evidence that this compound proteins may have non-canonical roles, such as acting as receptors or structural proteins. researchgate.net Furthermore, identifying the proteins that interact with germins is crucial for understanding their function in a cellular context. Future research directions include:
Investigating Receptor Functions: The possibility that some GLPs function as receptors for extracellular signals is an exciting area of research. researchgate.net Future studies should aim to identify the ligands that bind to these putative receptors and elucidate the downstream signaling pathways.
Identifying Interacting Proteins: A comprehensive analysis of the this compound interactome is needed to understand how these proteins are integrated into cellular networks. frontiersin.orgfrontiersin.org Techniques such as yeast two-hybrid screening and co-immunoprecipitation followed by mass spectrometry can be used to identify novel interacting partners.
Integration of Systems Biology Approaches for Holistic Understanding
A holistic understanding of this compound biology will require the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.org This systems biology approach will allow researchers to:
Construct Gene Regulatory Networks: By integrating transcriptomic and proteomic data, it will be possible to construct detailed models of the gene regulatory networks that control GLP expression.
Identify Novel GLP Functions: Systems-level analyses can reveal unexpected connections between GLPs and other cellular processes, leading to the identification of novel functions.
Develop Predictive Models: Ultimately, the goal is to develop predictive models that can be used to understand how GLPs contribute to plant fitness and to design strategies for improving crop performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
